

An In-Depth Technical Guide to 13,14-Dihydro PGE1-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 13,14-Dihydro PGE1-d4

Cat. No.: B15572245

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 13,14-Dihydro Prostaglandin E1-d4 (**13,14-Dihydro PGE1-d4**), a deuterated analog of the biologically active metabolite of Prostaglandin E1 (PGE1). This document details its chemical and physical properties, its primary application as an internal standard in quantitative analysis, and its relevant biological activities. Detailed experimental protocols and signaling pathway diagrams are provided to support its use in research and development.

Core Product Information

13,14-Dihydro PGE1-d4 is a synthetic, deuterated version of 13,14-Dihydro PGE1, containing four deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of the endogenous, non-labeled 13,14-Dihydro PGE1.[1][2]

Quantitative Data

The following tables summarize the key quantitative information for **13,14-Dihydro PGE1-d4**.

Table 1: Chemical and Physical Properties

Property	Value
Formal Name	9-oxo-11 α ,15S-dihydroxy-prostan-1-oic-3,3,4,4-d4 acid
Synonyms	13,14-dh PGE1-d4, Prostaglandin E0-D4
Molecular Formula	C ₂₀ H ₃₂ D ₄ O ₅
Molecular Weight	360.5 g/mol
Purity	\geq 99% deuterated forms (d ₁ -d ₄)
Formulation	A solution in methyl acetate
SMILES	CCCCC--INVALID-LINK--CC--INVALID-LINK---- INVALID-LINK--CC1=O
InChI Key	DPOINJQWXDTOSF-FPAMYAGQSA-N

Data sourced from Cayman Chemical product information.[\[1\]](#)[\[2\]](#)

Table 2: Storage and Stability

Condition	Recommendation
Storage Temperature	-20°C
Shipping Conditions	Wet ice in continental US; may vary elsewhere
Stability	\geq 2 years at -20°C

Data sourced from Cayman Chemical product information.[\[1\]](#)

Table 3: Solubility

Solvent	Solubility
DMF	50 mg/mL
DMSO	50 mg/mL
Ethanol	50 mg/mL
PBS (pH 7.2)	1 mg/mL

Data sourced from Cayman Chemical product information.[\[1\]](#)[\[2\]](#)

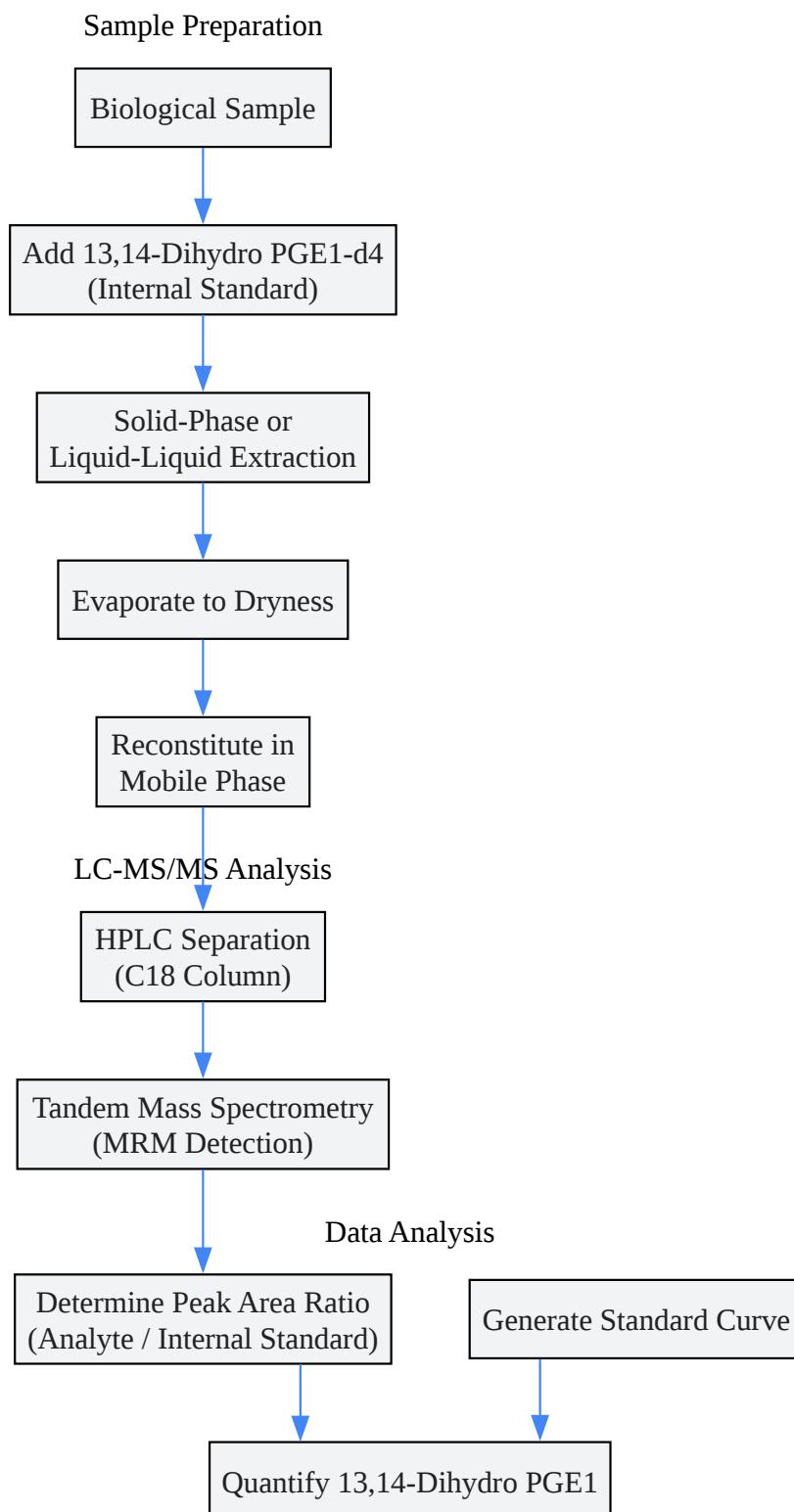
Experimental Protocols

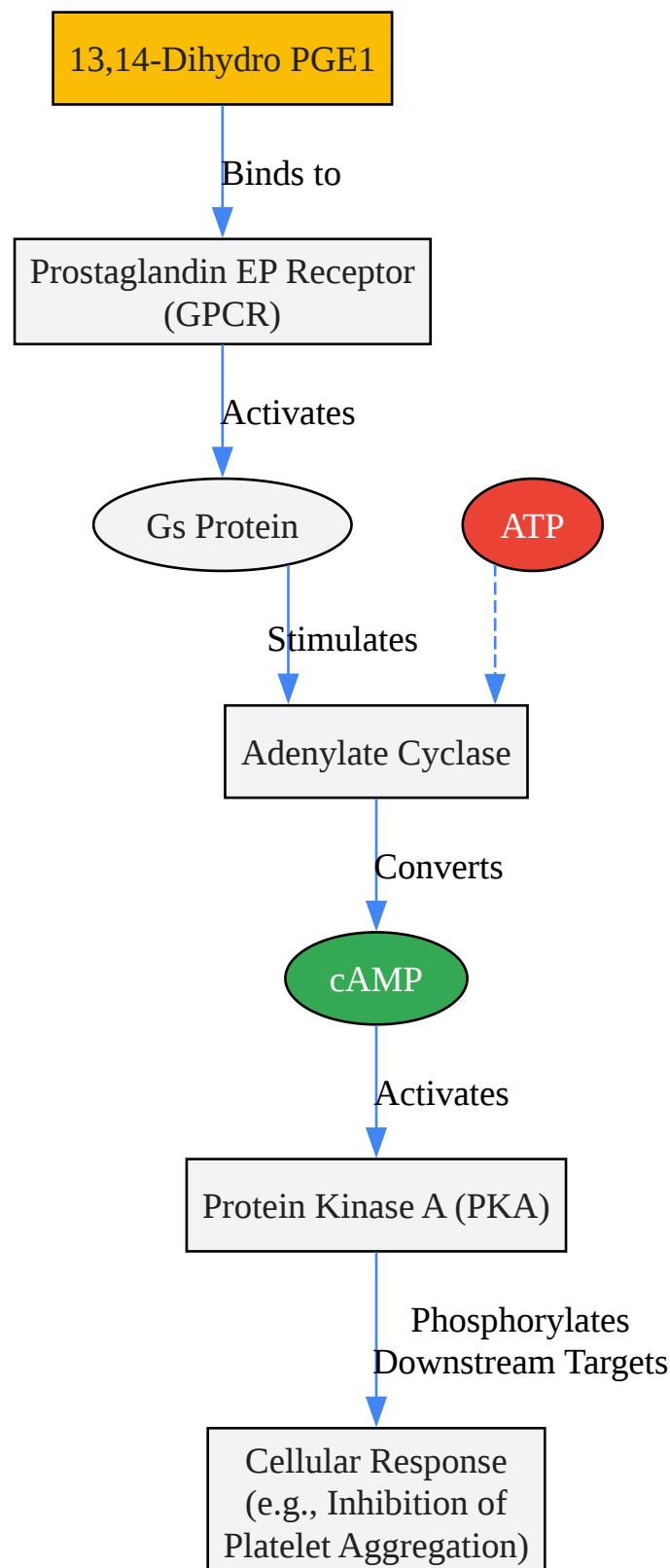
Quantification of 13,14-Dihydro PGE1 by LC-MS/MS using 13,14-Dihydro PGE1-d4 as an Internal Standard

This protocol provides a general workflow for the quantification of 13,14-Dihydro PGE1 in biological samples. The use of a stable isotope-labeled internal standard like **13,14-Dihydro PGE1-d4** is crucial for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.

1. Sample Preparation:

- Objective: To extract the analyte of interest from the biological matrix (e.g., plasma, cell culture supernatant).
- Procedure:
 - To a known volume of the biological sample, add a known amount of **13,14-Dihydro PGE1-d4** internal standard.
 - Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the prostaglandins. A common SPE procedure involves using a C18 column.
 - Wash the column to remove interfering substances.
 - Elute the prostaglandins with an appropriate organic solvent (e.g., methanol, ethyl acetate).


- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.


2. LC-MS/MS Analysis:

- Objective: To separate and detect the analyte and the internal standard.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: Typically 5-20 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is common for prostaglandins.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transition for 13,14-Dihydro PGE1: The precursor ion ($M-H$)⁻ is selected and fragmented to a specific product ion.
 - MRM Transition for **13,14-Dihydro PGE1-d4**: The precursor ion ($M-H$)⁻ is selected and fragmented to its corresponding product ion. The +4 Da mass shift allows for its differentiation from the non-labeled analyte.

3. Data Analysis:

- Objective: To determine the concentration of 13,14-Dihydro PGE1 in the original sample.
- Procedure:
 - Generate a standard curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.
 - Determine the peak area ratio for the unknown sample.
 - Calculate the concentration of 13,14-Dihydro PGE1 in the sample by interpolating from the standard curve. The use of the internal standard corrects for any analyte loss during sample preparation and instrumental variability.[\[3\]](#)[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 13,14-Dihydro PGE1-d4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15572245#13-14-dihydro-pge1-d4-product-information\]](https://www.benchchem.com/product/b15572245#13-14-dihydro-pge1-d4-product-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com